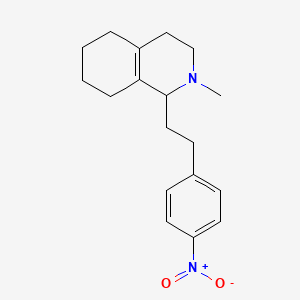
1-(4-Nitrophenethyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenethyl group attached to an octahydroisoquinoline backbone, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline with 4-nitrophenethyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products
Reduction: 2-METHYL-1-(4-AMINOPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE.
Oxidation: Corresponding oxides and hydroxylated derivatives.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-methyl-1-(4-nitrophenethyl)-1,2,3,4-tetrahydroisoquinoline .
- 2-Methyl-1-(4-nitrophenethyl)piperazine .
Uniqueness
2-METHYL-1-(4-NITROPHENETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROISOQUINOLINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its octahydroisoquinoline backbone provides a rigid framework that influences its reactivity and interaction with other molecules.
Properties
CAS No. |
63938-03-4 |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H24N2O2/c1-19-13-12-15-4-2-3-5-17(15)18(19)11-8-14-6-9-16(10-7-14)20(21)22/h6-7,9-10,18H,2-5,8,11-13H2,1H3 |
InChI Key |
NHZSGFPRDZNUNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1CCC3=CC=C(C=C3)[N+](=O)[O-])CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


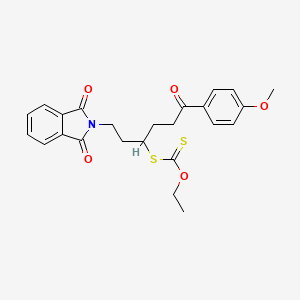

![4-[(E)-[(2-bromophenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11830204.png)
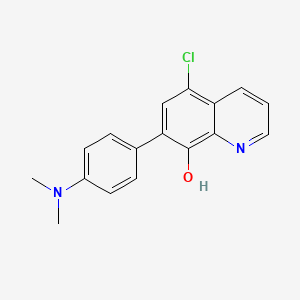
![(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid](/img/structure/B11830215.png)
![Butanoic acid, 4-chloro-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B11830218.png)
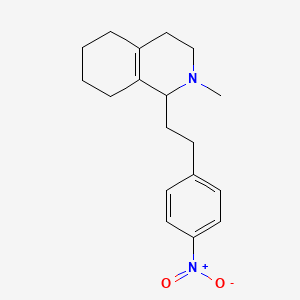
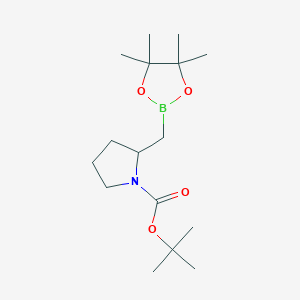



![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)
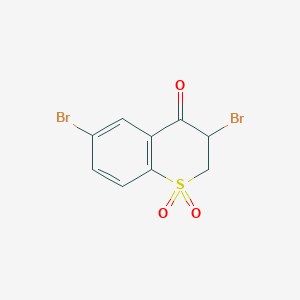
![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)
